1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone
Overview
Description
5-Acetyl-2,3-dihydro-1,4-thiazine is an organic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.207 g/mol It belongs to the class of thiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
- The formation pathways of 5-Acetyl-2,3-dihydro-1,4-thiazine remain poorly understood. It is a major aroma-active compound formed during Maillard-type reactions of fructose with cysteamine .
- Under dry heating conditions, it is labeled with the 2-13C of fructose, while under cooking conditions, it is mostly unlabelled and likely formed from erythrulose .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-dihydro-1,4-thiazine typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for 5-Acetyl-2,3-dihydro-1,4-thiazine are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,3-dihydro-1,4-thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
5-Acetyl-2,3-dihydro-1,4-thiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-1-pyrroline
- 2-Acetyl-2-thiazoline
- 1,2,3,4-Tetrahydro-6-acetylpyridine
- 2,3-Dihydro-5-acetyl-4H-1,4-thiazine
Uniqueness
5-Acetyl-2,3-dihydro-1,4-thiazine is unique due to its specific ring structure and the presence of both acetyl and thiazine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKAAVPUSXIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936955 | |
Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Brown crystals; Nutty, cooked, brown and roasted aroma | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.00 to 319.00 °C. @ 760.00 mm Hg | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in methylene chloride, Slightly soluble (in ethanol) | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
164524-93-0 | |
Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164524-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164524930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETYL-2,3-DIHYDRO-1,4-THIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K5FIS2LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 - 172 °C | |
Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Acetyl-2,3-dihydro-1,4-thiazine in food chemistry?
A1: 5-Acetyl-2,3-dihydro-1,4-thiazine is a significant flavor compound found in cooked foods. It is formed through Maillard reactions, specifically between cysteine and sugars like ribose or glucose []. Its intense roasty, popcorn-like aroma makes it a key contributor to the overall flavor profile of various foods [, ].
Q2: How potent is the aroma of 5-Acetyl-2,3-dihydro-1,4-thiazine compared to other roasty odorants?
A2: 5-Acetyl-2,3-dihydro-1,4-thiazine possesses an extremely low odor threshold of 0.06 ng/L of air []. This places its potency in the same league as other well-known roasty odorants like 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline [], highlighting its importance in even small quantities.
Q3: Can 5-Acetyl-2,3-dihydro-1,4-thiazine form inclusion complexes?
A4: Research has shown that 5-Acetyl-2,3-dihydro-1,4-thiazine can form stable inclusion compounds with β-cyclodextrin []. This interaction has been investigated using techniques like Fast Atom Bombardment (FAB) mass spectrometry and Collision-activated decomposition (CAD) experiments to understand the nature of these complexes [].
Q4: What are the key starting materials and reactions involved in the synthesis of 5-Acetyl-2,3-dihydro-1,4-thiazine?
A5: Two novel synthetic routes utilize 1-bromo-3,3-dimethoxy-2-butanone and N-protected 2-mercaptoethylamine as key starting materials []. These routes involve nucleophilic substitution, cyclization, and hydrolysis reactions to achieve the desired 5-Acetyl-2,3-dihydro-1,4-thiazine compound [].
Q5: Beyond its aroma properties, are there other areas of research focusing on 5-Acetyl-2,3-dihydro-1,4-thiazine?
A6: While its aroma is a primary focus, research also explores the formation mechanisms of 5-Acetyl-2,3-dihydro-1,4-thiazine and related compounds like 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine in model systems using cysteamine and 2,3-butanedione []. Understanding these pathways provides insights into the Maillard reaction and its impact on food chemistry.
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